REACTION_CXSMILES
|
[NH:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4].C(=O)([O-])[O-].[Na+].[Na+].[CH2:14](Cl)[CH:15]=[CH2:16]>ClCCl>[CH2:16]([N:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4])[CH:15]=[CH2:14] |f:1.2.3|
|
Name
|
|
Quantity
|
210.3 g
|
Type
|
reactant
|
Smiles
|
N(CCO)CCO
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
168.3 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
stirred at 80°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A one liter, 3-necked, round bottomed flask, equipped with mechanical stirrer, dry ice condenser
|
Type
|
ADDITION
|
Details
|
thermometer and addition funnel (mounted atop condenser)
|
Type
|
WAIT
|
Details
|
the temperature between 100° and 110° C. for between 2 and 3 hours
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
finally all the salts were rinsed again with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N(CCO)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 297.7 g | |
YIELD: PERCENTYIELD | 102% | |
YIELD: CALCULATEDPERCENTYIELD | 102.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |